molecular formula C18H19N3O B2776966 4-cyclopropylidene-1-[3-(1H-pyrazol-1-yl)benzoyl]piperidine CAS No. 2097923-47-0

4-cyclopropylidene-1-[3-(1H-pyrazol-1-yl)benzoyl]piperidine

Cat. No.: B2776966
CAS No.: 2097923-47-0
M. Wt: 293.37
InChI Key: DGBHMPPSEGZJSN-UHFFFAOYSA-N
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Description

The compound 4-cyclopropylidene-1-[3-(1H-pyrazol-1-yl)benzoyl]piperidine is a complex organic molecule that features a pyrazole ring, a phenyl group, and a piperidine ring with a cyclopropylidene substituent. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyclopropylidene-1-[3-(1H-pyrazol-1-yl)benzoyl]piperidine typically involves multi-step organic reactions. A common approach might include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Attachment of the phenyl group: This step might involve a coupling reaction, such as a Suzuki or Heck reaction.

    Formation of the piperidine ring: This can be synthesized through a cyclization reaction involving a suitable precursor.

    Introduction of the cyclopropylidene group: This can be done through a cyclopropanation reaction.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and minimize cost. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole ring or the piperidine ring.

    Reduction: Reduction reactions can occur, potentially affecting the carbonyl group or the pyrazole ring.

    Substitution: The phenyl group and the piperidine ring can undergo various substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents such as halogens (chlorine, bromine) or nitrating agents (nitric acid) are commonly used.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

Biologically, compounds with similar structures have been studied for their potential as enzyme inhibitors or receptor modulators. They can be used in the development of new pharmaceuticals.

Medicine

In medicine, such compounds might be investigated for their potential therapeutic effects, such as anti-inflammatory, analgesic, or anticancer activities.

Industry

Industrially, these compounds can be used in the development of new materials, such as polymers or coatings, due to their unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

  • (3-(1H-pyrazol-1-yl)phenyl)(4-methylpiperidin-1-yl)methanone
  • (3-(1H-pyrazol-1-yl)phenyl)(4-ethylpiperidin-1-yl)methanone

Uniqueness

The uniqueness of 4-cyclopropylidene-1-[3-(1H-pyrazol-1-yl)benzoyl]piperidine lies in the presence of the cyclopropylidene group, which can impart unique steric and electronic properties, potentially leading to different biological activities compared to similar compounds.

Properties

IUPAC Name

(4-cyclopropylidenepiperidin-1-yl)-(3-pyrazol-1-ylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O/c22-18(20-11-7-15(8-12-20)14-5-6-14)16-3-1-4-17(13-16)21-10-2-9-19-21/h1-4,9-10,13H,5-8,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGBHMPPSEGZJSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1=C2CCN(CC2)C(=O)C3=CC(=CC=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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